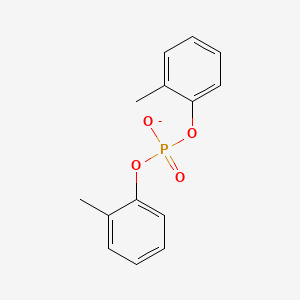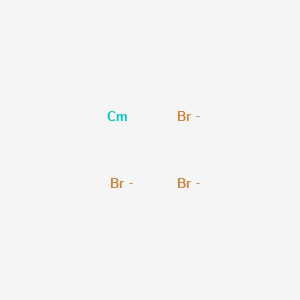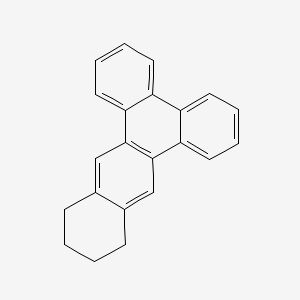phosphanium bromide CAS No. 33895-18-0](/img/structure/B14687257.png)
[(Anthracen-9-yl)methyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Anthracen-9-yl)methylphosphanium bromide is an organophosphorus compound that features an anthracene moiety attached to a triphenylphosphonium group via a methylene bridge, with bromide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methylphosphanium bromide typically involves the reaction of 9-anthracenemethanol with triphenylphosphine in the presence of a brominating agent. The reaction proceeds as follows:
Starting Materials: 9-anthracenemethanol and triphenylphosphine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The solvent used is typically anhydrous dichloromethane or toluene.
Bromination: A brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) is added to facilitate the formation of the phosphonium bromide salt.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone.
Industrial Production Methods
While the laboratory synthesis of (Anthracen-9-yl)methylphosphanium bromide is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, with a focus on optimizing reaction conditions, scaling up the process, and ensuring high purity and yield.
化学反应分析
Types of Reactions
(Anthracen-9-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are employed.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted phosphonium salts.
科学研究应用
(Anthracen-9-yl)methylphosphanium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in Wittig reactions to form alkenes.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Medicine: Explored for its anticancer properties, particularly in targeting cancer cells with high oxidative stress.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of (Anthracen-9-yl)methylphosphanium bromide involves its ability to interact with various molecular targets and pathways:
Photodynamic Therapy: Upon irradiation, the compound generates reactive oxygen species, leading to oxidative damage in target cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and generating oxidative stress.
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but lacks the anthracene moiety.
9-Anthracenemethanol: Contains the anthracene moiety but lacks the triphenylphosphonium group.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Contains an anthracene moiety with a different functional group.
Uniqueness
(Anthracen-9-yl)methylphosphanium bromide is unique due to the combination of the anthracene moiety and the triphenylphosphonium group, which imparts distinct photophysical and chemical properties. This combination makes it particularly useful in applications requiring both light absorption/emission and reactivity with nucleophiles.
属性
CAS 编号 |
33895-18-0 |
|---|---|
分子式 |
C33H26BrP |
分子量 |
533.4 g/mol |
IUPAC 名称 |
anthracen-9-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C33H26P.BrH/c1-4-16-28(17-5-1)34(29-18-6-2-7-19-29,30-20-8-3-9-21-30)25-33-31-22-12-10-14-26(31)24-27-15-11-13-23-32(27)33;/h1-24H,25H2;1H/q+1;/p-1 |
InChI 键 |
PKHUISHGJCJNDB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=CC4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


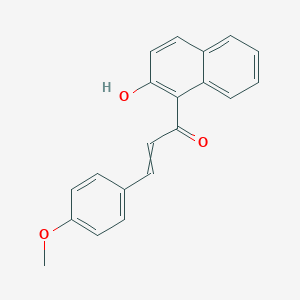



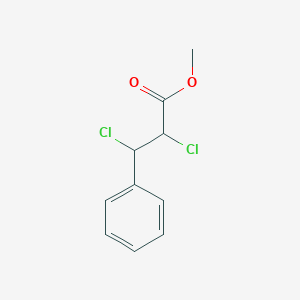
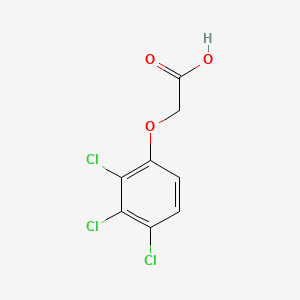
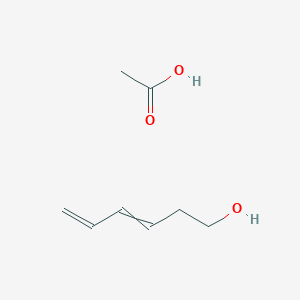

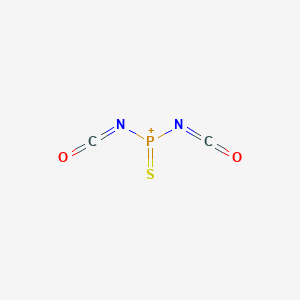
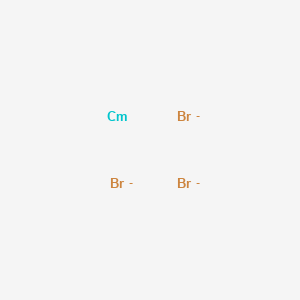
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
